LH1753

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

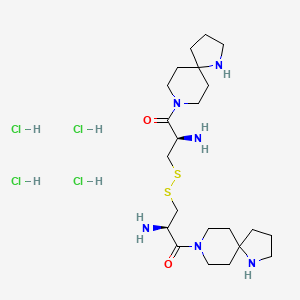

C22H44Cl4N6O2S2 |

|---|---|

分子量 |

630.6 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride |

InChI |

InChI=1S/C22H40N6O2S2.4ClH/c23-17(19(29)27-11-5-21(6-12-27)3-1-9-25-21)15-31-32-16-18(24)20(30)28-13-7-22(8-14-28)4-2-10-26-22;;;;/h17-18,25-26H,1-16,23-24H2;4*1H/t17-,18-;;;;/m0..../s1 |

InChI 键 |

UTCMCAJUTFDSHY-WSNGVDDISA-N |

手性 SMILES |

C1CC2(CCN(CC2)C(=O)[C@H](CSSC[C@@H](C(=O)N3CCC4(CCCN4)CC3)N)N)NC1.Cl.Cl.Cl.Cl |

规范 SMILES |

C1CC2(CCN(CC2)C(=O)C(CSSCC(C(=O)N3CCC4(CCCN4)CC3)N)N)NC1.Cl.Cl.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

Delving into the Mechanism of LH1753: A Novel L-Cystine Crystallization Inhibitor for Cystinuria

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of LH1753, a promising, orally active small molecule inhibitor of L-cystine crystallization developed for the management of cystinuria. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of nephrology, urology, and rare genetic disorders.

Cystinuria is a rare, inherited disorder characterized by the defective reabsorption of cystine and dibasic amino acids in the kidneys.[1][2] This leads to an accumulation of cystine in the urine, and due to its low solubility, results in the formation of recurrent and debilitating kidney stones.[1][2] The primary therapeutic goal in cystinuria is to prevent the formation of these stones. This compound represents a novel therapeutic strategy by directly targeting the crystallization process of L-cystine.

Core Mechanism of Action: Inhibition of L-Cystine Crystallization

This compound is a potent, orally bioavailable inhibitor of L-cystine crystallization.[1][3] Its mechanism of action is centered on its ability to interfere with the growth of L-cystine crystals, thereby preventing the formation of stones. This is a departure from traditional therapies that focus on increasing urine volume and pH or using thiol-based drugs to chelate cystine.

The potency of this compound in inhibiting L-cystine crystallization has been quantified in vitro, demonstrating a significant improvement over earlier compounds.[3]

Quantitative Data Summary

| Compound | EC50 (nM) for L-Cystine Crystallization Inhibition | Relative Potency vs. CDME | Reference |

| This compound | 29.5 ± 8.6 | 120x | [3] |

| LH708 | 59.8 ± 7.2 | 2x more potent than CDME | [3] |

| CDME | 3530 ± 360 | 1x | [3] |

Preclinical Efficacy in a Cystinuria Animal Model

The in vivo efficacy of this compound was evaluated in a Slc3a1-knockout mouse model, which recapitulates the pathophysiology of cystinuria.[1][3] Oral administration of this compound demonstrated a significant reduction in the formation of L-cystine stones.[3]

In Vivo Study Highlights

| Parameter | Result | Reference |

| Animal Model | Slc3a1-knockout mice | [3] |

| Dosing Regimen | 150 µmol/kg, oral gavage, once daily for 8 weeks | [3] |

| Outcome | Inhibition of L-cystine stone formation | [3] |

| Effect on Growth | No adverse effect on the growth of the mice | [3] |

Pharmacokinetic Profile

Pharmacokinetic studies in Slc3a1-knockout mice have shown that this compound possesses good oral bioavailability. The parent drug and its major active metabolite, a mixed disulfide, both contribute to its therapeutic effect.[3]

Pharmacokinetic Parameters of this compound in Slc3a1-Knockout Mice

| Parameter | Value | Reference |

| Oral Bioavailability (Parent Drug) | 16% | [3] |

| Oral Bioavailability (Major Metabolite) | 27% | [3] |

| Combined Oral Bioavailability | 22% | [3] |

| Elimination Half-life (Major Metabolite) | 2.4 hours | [3] |

| Combined AUC0–t | 59.5 µmol/L·h | [3] |

Experimental Protocols

In Vitro L-Cystine Crystallization Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting the crystallization of L-cystine.

Methodology:

-

A supersaturated solution of L-cystine (2.9 mM) is prepared in Millipore water.

-

Varying concentrations of the test compound (this compound, LH708, or CDME) are added to the L-cystine solution.

-

The solutions are incubated at room temperature for 72 hours.

-

The extent of L-cystine crystallization is measured, and the EC50 values are calculated from the dose-response curves.[3]

In Vivo Efficacy Study in a Cystinuria Mouse Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in preventing L-cystine stone formation.

Methodology:

-

Slc3a1-knockout mice are used as the animal model for cystinuria.

-

Mice are administered this compound at a dose of 150 µmol/kg via oral gavage once daily for a period of 8 weeks.

-

A control group receives a vehicle (normal saline).

-

At the end of the treatment period, the kidneys and bladders of the mice are harvested and weighed to assess stone formation.

-

The overall health and growth of the mice are monitored throughout the study.[3]

Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration.

Methodology:

-

Slc3a1-knockout male mice are used for the study.

-

For intravenous administration, this compound is administered via tail vein injection (30 µmol/kg).

-

For oral administration, this compound is delivered via oral gavage (150 µmol/kg) in normal saline.

-

Blood samples are collected at specific time points post-administration.

-

Plasma concentrations of the parent drug and its major active metabolite are quantified using LC-MS/MS to determine pharmacokinetic parameters such as bioavailability, half-life, and AUC.[3]

Visualizing the Molecular and Therapeutic Landscape

The following diagrams illustrate the pathophysiology of cystinuria and the targeted mechanism of action of this compound, as well as the experimental workflow for its evaluation.

References

No Publicly Available Scientific Information on LH1753

A comprehensive search of scientific databases and public records has yielded no information on a compound or molecule designated as LH1753. The search results are exclusively associated with non-scientific entities, primarily a flight number.

Consequently, it is not possible to create the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be met as there is no discoverable scientific research or data related to a substance named this compound.

This absence of information suggests that "this compound" may be:

-

An internal, unpublished project code.

-

A very recent discovery that has not yet been disclosed in scientific literature.

-

A misnomer or an incorrect designation for a different compound.

Without any foundational scientific data, the creation of a technical guide on the discovery and synthesis of this compound is not feasible. We recommend verifying the designation of the compound of interest.

Identifier "LH1753" Corresponds to a Flight Number, Not a Chemical Compound

Initial research indicates that the identifier "LH1753" does not refer to a chemical compound, but rather to a specific flight number. All search results exclusively point to Lufthansa flight this compound, which operates between Athens (ATH), Greece, and Munich (MUC), Germany.[1][2][3]

The flight is a daily scheduled international flight.[1] Data available for flight this compound includes its schedule, status (whether it is scheduled, in the air, or has arrived), and historical tracking data.[3][4] The flight is also code-shared with other airlines, including Air Canada, TAP Air Portugal, and United Airlines, under different flight numbers.[1]

Given that "this compound" is consistently identified as a flight designator, there is no associated chemical structure, and therefore no chemical properties, signaling pathways, or experimental protocols to report in the context of a scientific technical guide. It is possible that the user may have provided an incorrect identifier for the intended chemical compound.

For a technical guide on a chemical compound, a correct identifier such as a CAS number, IUPAC name, or a common or trade name would be required. Without such an identifier, it is not possible to provide the requested information on chemical properties, experimental methodologies, and biological pathways.

References

- 1. aviability.com [aviability.com]

- 2. airportia.com [airportia.com]

- 3. This compound (Dthis compound) Lufthansa Flight Tracking and History - FlightAware [flightaware.com]

- 4. This compound (Dthis compound) Lufthansa Flight Tracking and History 07-Dec-2025 (ATH / LGAV-MUC / EDDM) - FlightAware [flightaware.com]

LH1753: A Technical Guide to an L-Cystine Crystallization Inhibitor for Cystinuria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is a rare, inherited disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the kidneys, leading to high concentrations of cystine in the urine.[1][2] The low solubility of cystine results in its crystallization and the formation of recurrent kidney stones, causing significant morbidity.[1][3] Current treatments aim to increase urine volume and pH or employ thiol-based drugs to form more soluble cystine complexes; however, these approaches have limitations in efficacy and are often associated with adverse effects. A promising therapeutic strategy involves the direct inhibition of L-cystine crystal growth. This technical guide focuses on LH1753, a potent, orally bioavailable L-cystine crystallization inhibitor.

Mechanism of Action

This compound is an L-cystine diamide that acts as a "molecular imposter."[2] Its structural similarity to L-cystine allows it to bind to the growing surfaces of L-cystine crystals. This binding physically obstructs the addition of new L-cystine molecules, thereby frustrating and slowing down the crystallization process.[3][4] The key structural features for its inhibitory activity are the central disulfide bond and the terminal amide groups.[1] Atomic force microscopy has revealed that this compound binds to the {1010} step edges of L-cystine crystals, leading to a roughening of the crystal surface and a reduction in growth velocity.

dot

References

- 1. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LH1753 in the Prevention of Kidney Stone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystinuria is a rare genetic disorder characterized by the abnormal renal transport of cystine and dibasic amino acids, leading to high concentrations of cystine in the urine and the subsequent formation of recurrent and often large kidney stones. Current treatment strategies have limited efficacy and are often associated with significant side effects. LH1753, an l-cystine diamide, has emerged as a promising therapeutic candidate for the prevention of cystine kidney stones. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative efficacy of this compound in inhibiting l-cystine crystallization, the fundamental process in cystine stone formation.

Introduction

Kidney stone disease, particularly cystinuria, presents a significant clinical challenge due to its high recurrence rate and the potential for causing chronic kidney disease.[1] The cornerstone of cystinuria management is to reduce urinary cystine concentration and increase its solubility.[2] However, compliance with measures such as high fluid intake and urine alkalinization can be difficult, and pharmacological interventions with thiol-binding drugs are often limited by adverse effects.[2]

A novel therapeutic approach focuses on the direct inhibition of l-cystine crystal growth. This compound, a structural analog of l-cystine, has been developed as a potent inhibitor of this process.[3] This document details the scientific basis for the function of this compound, presenting key experimental data and methodologies for its evaluation.

Mechanism of Action: Molecular Mimicry and Crystal Growth Inhibition

Unlike systemic therapies that aim to alter cellular pathways, this compound exerts its effect through a direct physicochemical mechanism at the site of crystallization. It acts as a "molecular imposter," binding to the growing surfaces of l-cystine crystals and physically blocking the addition of new l-cystine molecules.[1][4] This stereoselective binding frustrates crystal growth and aggregation, thereby preventing the formation of stones.[1][4]

The core of this compound's action lies in its structural similarity to l-cystine, allowing it to recognize and bind to the active growth sites on the crystal lattice.[4] However, the modifications at its terminal ends act as "perturber moieties" that disrupt the subsequent binding of l-cystine solute molecules, effectively halting the crystallization process.[4] Atomic force microscopy has revealed that inhibitors like this compound can induce step roughening on the crystal surface, a clear indication of their binding and disruptive action.[5]

Quantitative Efficacy of this compound

The potency of this compound as a crystallization inhibitor has been quantified in vitro and compared with other l-cystine analogs. The following table summarizes the key efficacy data.

| Compound | EC50 (nM) | Relative Potency vs. l-CDME | Reference |

| l-cystine dimethyl ester (l-CDME) | 3530 ± 360 | 1x | [5] |

| LH708 | 59.8 ± 7.2 | ~59x | [5] |

| This compound | 29.5 ± 8.6 | ~120x | [5] |

EC50 represents the concentration required to inhibit l-cystine crystallization by 50%.

Experimental Protocols

In Vitro L-cystine Crystallization Inhibition Assay

This assay is fundamental to determining the efficacy of potential crystallization inhibitors.

Objective: To quantify the ability of a test compound to inhibit the crystallization of l-cystine from a supersaturated solution.

Methodology:

-

Preparation of Supersaturated L-cystine Solution: A supersaturated solution of l-cystine is prepared in purified water.[2]

-

Incubation with Inhibitors: The supersaturated l-cystine solution is incubated with varying concentrations of the test compound (e.g., this compound) in a multi-well plate format. A control group with no inhibitor is also included.[6][7]

-

Equilibration: The plates are incubated for a defined period (e.g., 72 hours) at a controlled temperature (e.g., 20°C or 25°C) to allow for crystal formation.[6][8]

-

Separation of Crystals: After incubation, the samples are centrifuged at high speed to pellet the l-cystine crystals.[6]

-

Quantification of Soluble L-cystine: The concentration of l-cystine remaining in the supernatant is measured. This can be achieved using a fluorescence-based assay, such as derivatization with O-phthaldialdehyde (OPA) and N-Boc-cysteine (NBC), followed by fluorescence measurement.[2]

-

Data Analysis: The concentration of the inhibitor that results in 50% inhibition of crystallization (EC50) is calculated from the dose-response curve.[5]

In Vivo Efficacy in a Slc3a1-Knockout Mouse Model of Cystinuria

This animal model is crucial for evaluating the preclinical efficacy and oral bioavailability of drug candidates for cystinuria.

Objective: To assess the ability of orally administered this compound to prevent or reduce l-cystine stone formation in a genetically relevant mouse model.

Animal Model: Slc3a1-knockout mice, which lack a key subunit of the renal cystine transporter, mimic human type A cystinuria, exhibiting high levels of urinary cystine and spontaneous stone formation.[9][10]

Methodology:

-

Animal Selection and Grouping: Male Slc3a1-knockout mice are typically used as they have a higher penetrance of stone formation.[10] Animals are randomized into a control group (vehicle administration) and a treatment group (this compound administration).

-

Drug Administration: this compound is administered orally at a predetermined dose and frequency.[5]

-

Monitoring: The health of the animals is monitored throughout the study. Urine may be collected to analyze cystine levels and the presence of crystals.

-

Endpoint Analysis: At the end of the study period, the animals are euthanized. The urinary tracts are examined for the presence of stones. The stone burden (total mass or number of stones) is quantified.[10]

-

Pharmacokinetic Analysis: Blood and urine samples can be collected at various time points after dosing to determine the pharmacokinetic profile of this compound and its metabolites, including its oral bioavailability.[5]

Pharmacokinetics and Metabolism

Preclinical studies in the Slc3a1-knockout mouse model have demonstrated that this compound has good oral bioavailability.[5] A significant metabolic pathway for l-cystine diamides like this compound is disulfide exchange.[11] This process can lead to the formation of active mixed disulfide metabolites, which also contribute to the overall therapeutic effect.[11]

Conclusion and Future Directions

This compound represents a significant advancement in the potential treatment of cystinuria. Its high potency as an l-cystine crystallization inhibitor, coupled with favorable preclinical in vivo data, makes it a strong candidate for further clinical development. The mechanism of action, centered on molecular mimicry and the direct inhibition of crystal growth, offers a targeted and rational approach to preventing stone formation.

Future research should focus on clinical trials to establish the safety and efficacy of this compound in human patients with cystinuria. Further elucidation of its long-term effects and optimal dosing regimens will be critical for its successful translation into a clinically available therapy. The principles underlying the design of this compound could also inform the development of inhibitors for other types of kidney stones.

References

- 1. Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Molecular Recognition in l-Cystine Crystal Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Animal Model of Type A Cystinuria Due to Spontaneous Mutation in 129S2/SvPasCrl Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on LH1753 and Cystine Solubility for Researchers and Drug Development Professionals

Introduction: Cystinuria is a rare genetic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys and intestine, leading to high concentrations of cystine in the urine. Due to its low solubility, particularly at physiological urine pH, cystine can precipitate and form crystals, which can aggregate into stones. This guide provides a comprehensive overview of the physicochemical properties of cystine, with a focus on its solubility, and introduces LH1753, a novel investigational agent for the management of cystinuria.

Core Concepts in Cystine Solubility

Cystine, an oxidized dimer of the amino acid cysteine, is notably the least soluble of the naturally occurring amino acids.[1][2] Its solubility is a critical factor in the pathophysiology of cystinuria. Several key factors influence the solubility of cystine in aqueous solutions, including pH, ionic strength, temperature, and the presence of other urinary components.

Effect of pH: The solubility of cystine is highly dependent on the pH of the solution.[3] It is least soluble at a neutral pH and its solubility increases significantly in more acidic (pH < 2) or alkaline (pH > 8) conditions.[4][5] This is because the ionization state of its amino and carboxyl groups changes with pH, affecting its intermolecular interactions and solubility. For instance, at a pH of 7.5, cystine solubility can be almost double its solubility at a pH of 7.[3]

Effect of Ionic Strength and Electrolytes: The presence of salts and electrolytes in a solution can also impact cystine solubility. Studies have shown that increasing the ionic strength of a solution, for example by adding sodium chloride (NaCl), can increase the solubility of L-cystine.[2][6][7] The extent of this effect can vary depending on the specific electrolyte present. For example, the increment in cystine solubility between an ionic strength of 0.005 and 0.3 was found to be greater for calcium chloride than for potassium chloride.[8]

Effect of Temperature: Temperature also plays a role in cystine solubility, with solubility generally increasing with higher temperatures.[9]

Influence of Other Molecules: The presence of other amino acids and macromolecules in a solution can affect cystine solubility. For instance, glycine has been shown to increase cystine solubility.[6][9] Urinary macromolecules with a molecular weight of less than 5,000 daltons have also been found to increase cystine solubility.[8]

The following table summarizes the quantitative data on L-cystine solubility under various conditions as reported in the literature.

| Temperature (°C) | pH | Medium | Ionic Strength (mol/dm³) | Solubility (g/L) | Reference |

| 25 | 1-9 | 0.300 M NaCl | 0.300 | Not specified directly | [1] |

| 37 | 1-9 | 0.300 M NaCl | 0.300 | Not specified directly | [1] |

| 25 | Not specified | Not specified | Not specified | 0.112 | [10][11] |

| 25 | 7 | Not specified | 1 | ~0.24 (1 mM) | [2][4] |

| 25 | Varied | Aqueous NaCl | 0, 1, 3 | Varied with pH and NaCl conc. | [7] |

| 298.15 K (25 °C) | Not specified | Aqueous solutions with other amino acids | Not specified | Varied with co-solute | [9] |

| 308.15 K (35 °C) | Not specified | Aqueous solutions with other amino acids | Not specified | Varied with co-solute | [9] |

| 318.15 K (45 °C) | Not specified | Aqueous solutions with other amino acids | Not specified | Varied with co-solute | [9] |

This compound: A Novel L-Cystine Crystallization Inhibitor

This compound is an orally active, small molecule inhibitor of L-cystine crystallization.[12][13] It has demonstrated high potency in preclinical studies, with an EC50 of 29.5 nM.[12][13] this compound represents a promising therapeutic approach for cystinuria by directly targeting the process of stone formation.

Mechanism of Action: Unlike therapies that aim to increase the overall solubility of cystine in urine, this compound acts by inhibiting the growth and aggregation of cystine crystals.[[“]] It is a structural mimic of L-cystine, which allows it to bind to the surface of cystine crystals.[15] This binding blocks the addition of further cystine molecules, thereby preventing the growth of the crystal lattice.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of this compound in inhibiting cystine crystal growth.

Pharmacokinetics: In vivo pharmacokinetic studies in a mouse model of cystinuria have shown that disulfide exchange is a major metabolic pathway for this compound.[15]

Experimental Protocols

1. Determination of Cystine Solubility:

A common method to determine the solubility of cystine in a specific medium (e.g., artificial urine, buffer solution) involves the following steps:

-

Preparation of Supersaturated Solution: Add an excess amount of L-cystine powder to the test solution in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by filtration (using a filter with a pore size that retains the smallest crystals) or centrifugation.

-

Quantification: Measure the concentration of cystine in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a specific colorimetric assay.

-

Controls: Perform the experiment with appropriate controls, including a blank (the test solution without added cystine) and standards of known cystine concentrations.

The following diagram outlines the general workflow for a cystine solubility assay.

Caption: General workflow for determining cystine solubility.

2. In Vitro Cystine Crystallization Inhibition Assay:

To evaluate the efficacy of a crystallization inhibitor like this compound, an in vitro assay can be performed:

-

Prepare Supersaturated Cystine Solution: Prepare a solution of L-cystine at a concentration known to be supersaturated under the assay conditions (e.g., specific pH, temperature, and ionic strength).

-

Add Inhibitor: Add varying concentrations of the test inhibitor (e.g., this compound) to the supersaturated cystine solution. A control group with no inhibitor should be included.

-

Induce Crystallization: If necessary, induce crystallization by adding seed crystals or by other means.

-

Monitor Crystallization: Monitor the formation of cystine crystals over time. This can be done by measuring the turbidity of the solution using a spectrophotometer or by microscopic examination.

-

Quantify Inhibition: Determine the extent of inhibition by comparing the rate and extent of crystallization in the presence of the inhibitor to the control group. The EC50 value (the concentration of inhibitor that produces 50% of the maximal inhibition) can be calculated.

The logical relationship for evaluating a crystallization inhibitor is depicted below.

Caption: Logical flow for assessing a cystine crystallization inhibitor.

Conclusion

Understanding the factors that govern cystine solubility is fundamental to developing effective treatments for cystinuria. While traditional approaches have focused on modifying urinary chemistry to increase cystine solubility, novel agents like this compound offer a targeted strategy by directly inhibiting the crystallization process. This technical guide provides a foundational understanding of cystine solubility and the mechanism of a promising new therapeutic agent, which will be valuable for researchers and drug development professionals working in this field.

References

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. STUDIES IN THE PHYSICAL CHEMISTRY OF AMINO ACIDS, PEPTIDES, AND RELATED SUBSTANCES : XI. THE SOLUBILITY OF CYSTINE IN THE PRESENCE OF IONS AND ANOTHER DIPOLAR ION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessment of cystine solubility in urine and of heterogeneous nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. L-Cystine, specified according to the requirements of Ph.Eur. 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. consensus.app [consensus.app]

- 15. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of LH1753 on L-cystine Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LH1753, a potent, orally bioavailable inhibitor of L-cystine crystallization. Cystinuria is a rare genetic disorder characterized by the abnormal accumulation of L-cystine in the urine, leading to the formation of debilitating kidney stones.[1] Traditional treatments for cystinuria often have limited efficacy and are associated with significant side effects, creating a pressing need for novel therapeutic strategies.[2] One promising approach is the inhibition of L-cystine crystal growth. This guide details the mechanism of action, quantitative efficacy, and experimental evaluation of this compound, a promising candidate in this new class of therapeutics.

This compound: A Novel L-cystine Crystallization Inhibitor

This compound, chemically known as 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), is a structural analogue of L-cystine.[3] It was developed through structural modifications of earlier L-cystine diamide inhibitors, such as LH708, to enhance its potency and pharmacokinetic profile.[1][3] this compound has demonstrated significant efficacy in inhibiting L-cystine crystallization both in vitro and in vivo.[3][4]

Mechanism of Action: Molecular Mimicry

The primary mechanism by which this compound and similar molecules inhibit L-cystine crystal growth is through "molecular mimicry".[5] As structural mimics of L-cystine, these inhibitors act as "molecular imposters" that bind to the growing crystal surfaces.[5][6] This binding frustrates the further attachment of L-cystine molecules, thereby slowing or halting crystal growth.[6][7][8]

Atomic Force Microscopy (AFM) studies have provided direct visual evidence of this mechanism. In the presence of this compound, the edges of the growing L-cystine crystal steps appear roughened, which is indicative of the inhibitor binding to these active growth sites.[3][9]

Caption: Logical flow of this compound's inhibitory action on L-cystine crystal growth.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The tables below summarize the key findings, comparing this compound to other known inhibitors.

Table 1: In Vitro L-cystine Crystallization Inhibition

| Compound | EC50 (nM) | Potency vs. L-CDME | Potency vs. LH708 |

| L-CDME (1) | 3530 ± 360 | 1x | ~0.017x |

| LH708 (2) | 59.8 ± 7.2 | ~59x | 1x |

| This compound (3) | 29.5 ± 8.6 | ~120x | ~2x |

Data sourced from a study measuring the concentration required to inhibit L-cystine crystallization by 50% in a supersaturated solution after 72 hours.[3]

Table 2: Atomic Force Microscopy (AFM) - Crystal Growth Inhibition

| Inhibitor (at 45 µM) | Normalized Step Velocity (V/V₀) |

| L-CDME | Data not available in the same study |

| LH708 | Data not available in the same study |

| LH1726 | Less effective than LH1729 and this compound |

| LH1729 | Significant inhibition |

| This compound | Significant inhibition |

V₀ and V represent the step velocities on the {0001} face of L-cystine crystals without and with the inhibitor, respectively. A lower V/V₀ indicates greater inhibition.[2] In situ AFM images confirm that this compound causes step roughening, signaling binding of the inhibitor.[3][9]

Table 3: In Vivo Efficacy in a Mouse Model of Cystinuria

| Treatment Group | Dosage | Outcome |

| Control | Vehicle | Significant stone formation |

| This compound | 150 µmol/kg, daily oral gavage for 8 weeks | Inhibited L-cystine stone formation |

This study was conducted in the Slc3a1-knockout mouse model of cystinuria.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the key experimental protocols used to evaluate this compound.

This assay is used to determine the EC50 of potential inhibitors.

-

Preparation of Supersaturated L-cystine Solution: A supersaturated solution of L-cystine (e.g., 2.9 mM) is prepared in deionized water.[1]

-

Incubation with Inhibitors: The supersaturated L-cystine solution is incubated with varying concentrations of the test inhibitor (e.g., this compound) in multiwell plates.[2][3]

-

Incubation Period: The mixtures are incubated for a set period, typically 72 hours, at a controlled temperature (e.g., 20°C or 25°C).[2][6]

-

Separation: After incubation, the mixtures are centrifuged at high speed (e.g., 10,000-14,000 rpm) for 4-10 minutes to pellet the precipitated L-cystine crystals.[2][6]

-

Quantification of Soluble L-cystine: The concentration of L-cystine remaining in the supernatant is measured. This can be done using a fluorescence-based assay with O-phthaldialdehyde (OPA) and N-Boc-cysteine (NBC) or other validated methods.[6]

-

Data Analysis: The concentration of the inhibitor that results in a 50% increase in the apparent solubility of L-cystine (or 50% of the maximal increase) is determined as the EC50.[2]

Caption: Experimental workflow for the in vitro L-cystine crystallization inhibition assay.

AFM provides real-time, in situ visualization of crystal growth at the nanoscale.

-

Crystal Preparation: Hexagonal L-cystine crystals are grown in a supersaturated solution (e.g., 2 mM L-cystine).[6]

-

AFM Imaging (Baseline): The growth of the L-cystine crystals in the absence of any inhibitor is observed and recorded using in situ AFM. The average step velocity (V₀) of the growing crystal faces is measured.[6]

-

Inhibitor Injection: A solution containing the inhibitor (e.g., 45 µM this compound) is injected into the AFM fluid cell.[3][9]

-

AFM Imaging (with Inhibitor): The crystal growth is continuously monitored in the presence of the inhibitor. Changes in crystal morphology, such as step roughening, are noted.[9] The new step velocity (V) is measured approximately 25 minutes after inhibitor injection.[3][6]

-

Analysis: The effect of the inhibitor is quantified by calculating the normalized step velocity (V/V₀). A value less than 1 indicates inhibition.[2][6]

This protocol assesses the ability of this compound to prevent stone formation in a relevant animal model of cystinuria.

-

Animal Model: Slc3a1-knockout mice, which genetically mimic human cystinuria, are used for the study.[3][10]

-

Dosing: A cohort of mice is treated with this compound, typically administered via daily oral gavage (e.g., 150 µmol/kg). A control group receives a vehicle solution.[3][4]

-

Treatment Duration: The treatment is carried out over an extended period, for instance, 8 weeks.[3][4]

-

Monitoring: Throughout the study, the health and growth of the mice are monitored to assess any potential toxicity.[4]

-

Endpoint Analysis: At the end of the treatment period, the mice are euthanized. The kidneys and bladders are harvested and weighed to determine the extent of stone formation.[3]

-

Evaluation: The stone burden in the this compound-treated group is compared to that of the control group to determine the in vivo efficacy of the inhibitor.

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of cystinuria.

Conclusion

This compound has emerged as a highly potent inhibitor of L-cystine crystal growth. With an in vitro EC50 of 29.5 nM, it is approximately 120 times more potent than L-CDME and twice as potent as its predecessor, LH708.[3] Its mechanism of action, rooted in molecular mimicry, has been visualized at the nanoscale using Atomic Force Microscopy.[3][9] Furthermore, its efficacy has been successfully translated to an in vivo setting, where it significantly inhibits stone formation in a genetic mouse model of cystinuria.[3][4] These compelling preclinical data position this compound as a strong candidate for further development as a novel therapeutic for the prevention of kidney stones in patients with cystinuria.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cystine Growth Inhibition Through Molecular Mimicry: a New Paradigm for the Prevention of Crystal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones Through Molecular Design (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

Preliminary Studies on LH1753 Oral Bioavailability: A Technical Overview

Notice: Publicly available information, research, or studies specifically identifying a compound designated "LH1753" and detailing its oral bioavailability are not available at this time. The following technical guide is a template outlining the methodologies and data presentation that would be utilized in preliminary oral bioavailability studies, in accordance with the user's specified requirements. This document will be populated with specific data for this compound upon the provision of relevant research and experimental results.

Introduction

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. It represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. Low oral bioavailability can lead to high inter-individual variability in exposure, therapeutic failure, or the need for higher doses, which may increase the risk of adverse effects. This document outlines the foundational in vitro and in vivo studies essential for characterizing the oral bioavailability profile of a novel chemical entity, presented here as this compound. The primary objective of these preliminary studies is to assess the absorption, distribution, metabolism, and excretion (ADME) properties that govern the oral bioavailability of the compound.

In Vitro Permeability Assessment

In vitro permeability assays are fundamental for predicting the intestinal absorption of a drug candidate. These models utilize cultured cell monolayers that mimic the intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, expressing transmembrane transporters and metabolic enzymes representative of the small intestine.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Permeability Measurement:

-

The test compound (this compound) is added to the apical (AP) side of the monolayer to assess absorptive permeability (AP to basolateral, BL).

-

Separately, the compound is added to the basolateral side to assess efflux (BL to AP).

-

Samples are collected from the receiver compartment at predetermined time points.

-

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.

-

Data Presentation:

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | A -> B | Data Not Available | Data Not Available |

| This compound | B -> A | Data Not Available | |

| Propranolol (High Permeability Control) | A -> B | Typical Value: >10 | Typical Value: <2 |

| Atenolol (Low Permeability Control) | A -> B | Typical Value: <1 | Typical Value: <2 |

Experimental Workflow Diagram

Caption: Workflow for the Caco-2 in vitro permeability assay.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound after oral administration.

Experimental Protocol: Rodent Pharmacokinetic Study

Rodents, typically rats or mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and the small amount of compound required.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are often used. Animals are fasted overnight prior to dosing.

-

Dose Administration:

-

Intravenous (IV) Group: A cohort of rats receives this compound via intravenous injection (e.g., into the tail vein) at a specific dose. This group serves as the reference for 100% bioavailability.

-

Oral (PO) Group: Another cohort receives this compound orally via gavage at a specific dose.

-

-

Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Plasma Preparation: Blood samples are processed to obtain plasma.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Data Presentation:

| Parameter | IV Administration | Oral Administration |

| Dose (mg/kg) | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available |

| AUC₀₋t (ngh/mL) | Data Not Available | Data Not Available |

| AUC₀₋inf (ngh/mL) | Data Not Available | Data Not Available |

| t₁/₂ (h) | Data Not Available | Data Not Available |

| Cl (L/h/kg) | Data Not Available | Data Not Available |

| Vd (L/kg) | Data Not Available | Data Not Available |

| Absolute Oral Bioavailability (F%) | - | Calculated |

Absolute Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Experimental Workflow Diagram

Unable to Proceed: "LH1753" Does Not Correspond to a Known Biological Molecule

Initial investigations to fulfill the request for an in-depth technical guide on the interaction of "LH1753" with cystine molecules have revealed that "this compound" is not a recognized designation for a protein or any other biological molecule in scientific literature or databases.

Extensive searches across scholarly articles, protein databases, and general scientific resources have yielded no information on a molecule labeled "this compound." The designation "this compound" consistently corresponds to a Lufthansa flight number.[1][2][3][4][5]

Consequently, it is not possible to provide the requested technical guide, including data presentation, experimental protocols, and visualizations, as there is no scientific basis for an interaction between a non-existent biological molecule "this compound" and cystine.

For context, research on cystine-binding proteins is an active area of study. For example, the Cystine Binding Protein (CBP) in E. coli is a well-characterized protein involved in the transport of cystine.[6][7][8] Studies on such proteins involve specific experimental protocols to determine binding affinity and functional outcomes. However, without a valid molecular identifier, it is impossible to retrieve or generate the specific data and diagrams requested.

We invite the user to verify the identifier of the molecule of interest. Should a corrected or alternative name be provided, we will be pleased to initiate a new search and compile the requested technical guide.

References

- 1. aviability.com [aviability.com]

- 2. This compound - Lufthansa LH 1753 Flight Tracker [flightstats.com]

- 3. Flight history for Lufthansa flight this compound [flightradar24.com]

- 4. This compound (Dthis compound) Lufthansa Flight Tracking and History 03-Dec-2025 (ATH / LGAV-MUC / EDDM) - FlightAware [flightaware.com]

- 5. This compound (Dthis compound) Lufthansa Flight Tracking and History 05-Sep-2025 (ATH / LGAV-MUC / EDDM) - FlightAware [flightaware.com]

- 6. Amino acid composition and N-terminal sequence of purified cystine binding protein of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Binding assays for amino acids. The utilization of a cystine binding protein from Escherichia coli for the determination of acid-soluble cystine in small physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Pharmacology of GRC 17536: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of GRC 17536 (also known as ISC 17536), a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Pharmacology

GRC 17536 is an orally available small molecule that has been investigated for its therapeutic potential in treating inflammatory conditions, neuropathic pain, and respiratory disorders.[1][2] Its primary mechanism of action is the selective inhibition of the TRPA1 ion channel, a key sensor for a variety of noxious stimuli.[1]

Mechanism of Action:

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed on sensory neurons.[1][3] It is activated by a wide range of exogenous irritants, such as those found in cigarette smoke and environmental pollutants, as well as endogenous inflammatory mediators.[1] Activation of the TRPA1 channel leads to an influx of calcium (Ca²⁺), which in turn triggers the release of pro-inflammatory neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP).[2] This cascade results in neurogenic inflammation, contributing to the sensations of pain and cough.[2] GRC 17536 exerts its pharmacological effect by blocking this TRPA1-mediated Ca²⁺ influx.[4][5]

There is also evidence suggesting a crosstalk between Toll-Like Receptors (TLRs) and TRPA1. Ligands for TLR4, TLR7, and TLR8, which are implicated in bacterial and viral pathogenesis, have been shown to upregulate the expression and enhance the activity of the TRPA1 receptor.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GRC 17536.

Table 1: In Vitro Potency of GRC 17536

| Parameter | Agonist(s) | System | Value | Reference |

| IC₅₀ | Multiple Activators | Human TRPA1 Receptor | 1 - 6 nM | [1] |

| IC₅₀ | General | TRPA1 Biochemical Assay | < 10 nM | [1] |

| Inhibition of Ca²⁺ uptake | LPS + AITC | hTRPA1/CHO cells | 51.3% at 10 nM, 98.4% at 1 µM | [4][5] |

| Inhibition of Ca²⁺ uptake | Loxoribine + AITC | hTRPA1/CHO cells | 56.6% at 10 nM, 98.6% at 1 µM | [4][5] |

| Inhibition of Ca²⁺ uptake | ssRNA40 + AITC | hTRPA1/CHO cells | 63.0% at 10 nM, 96.1% at 1 µM | [4][5] |

| Inhibition of Ca²⁺ uptake | LPS + AITC | A549 cells | 40.4% at 10 nM, 95.3% at 1 µM | [4][5] |

| Inhibition of Ca²⁺ uptake | Loxoribine + AITC | A549 cells | 68.1% at 10 nM, 97.4% at 1 µM | [4][5] |

| Inhibition of Ca²⁺ uptake | ssRNA40 + AITC | A549 cells | 53.2% at 10 nM, 98.7% at 1 µM | [4][5] |

Table 2: In Vivo Efficacy of GRC 17536 in a Guinea Pig Cough Model

| Dose | Route of Administration | Inhibition of Citric Acid-Induced Cough | Reference |

| 60 mg/kg | Intraperitoneal (i.p.) | 79% | [4][5] |

| 100 mg/kg | Intraperitoneal (i.p.) | 89% | [4][5] |

Table 3: Clinical Efficacy of GRC 17536 in Painful Diabetic Peripheral Neuropathy (Phase IIa)

| Treatment Group | Dose | Mean Change from Baseline in 24-hour Average Pain Intensity Score (Week 4) | Reference |

| GRC 17536 | 250 mg twice daily | -1.9 | [7][8] |

| Placebo | N/A | -1.7 | [7][8] |

Experimental Protocols

1. In Vitro Calcium Influx Assay:

-

Objective: To determine the inhibitory effect of GRC 17536 on TRPA1 channel activation.

-

Methodology: Fluorimetric and radiometric Ca²⁺ influx assays were performed using cell lines expressing the human TRPA1 receptor (e.g., hTRPA1/CHO) and human lung fibroblast cells (CCD19-Lu) or human lung epithelial cells (A549).[4][5]

-

Cells were cultured to an appropriate density.

-

GRC 17536 was added to the cells 15 minutes prior to the addition of a TRPA1 agonist.

-

A known TRPA1 agonist (e.g., citric acid, allyl isothiocyanate (AITC)) was added to stimulate Ca²⁺ influx.

-

For experiments involving TLRs, ligands such as lipopolysaccharide (LPS), loxoribine, or ssRNA40 were added to the cells for 16-18 hours prior to the assay.[4][5]

-

The intracellular Ca²⁺ concentration was measured using a fluorescent indicator (fluorimetric assay) or by quantifying the uptake of radioactive ⁴⁵Ca²⁺ (radiometric assay).

-

The IC₅₀ value was calculated by determining the concentration of GRC 17536 that produced a 50% inhibition of the agonist-induced Ca²⁺ influx.

-

2. In Vivo Guinea Pig Cough Model:

-

Objective: To evaluate the anti-tussive efficacy of GRC 17536.

-

Methodology:

-

Male Dunkin-Hartley guinea pigs were used for the study.

-

Animals were pre-treated with GRC 17536 (e.g., 60 and 100 mg/kg, i.p.) or vehicle.

-

After a set period, the animals were exposed to an aerosolized solution of citric acid to induce a cough response.

-

The number of coughs was recorded for a defined period following the citric acid challenge.

-

The percentage inhibition of the cough response was calculated by comparing the number of coughs in the GRC 17536-treated groups to the vehicle-treated group.[4][5]

-

All animal experiments were approved by an Institutional Animal Ethics Committee.[4]

-

3. Phase IIa Clinical Trial in Painful Diabetic Peripheral Neuropathy:

-

Objective: To assess the efficacy, safety, and tolerability of GRC 17536 in patients with painful diabetic peripheral neuropathy.[9]

-

Study Design: A 4-week, randomized, double-blind, parallel-group, placebo-controlled proof-of-concept study.[9]

-

138 eligible patients with chronic, painful diabetic peripheral neuropathy were randomized in a 1:1 ratio to receive either GRC 17536 (250 mg orally twice daily) or a matching placebo for 28 days.[7][8]

-

The primary efficacy endpoint was the change from baseline to the end of treatment in the mean 24-hour average pain intensity, as measured by an 11-point numeric rating scale.[7][8]

-

Quantitative sensory testing was used to characterize the baseline phenotype of the patients.[7][8]

-

Safety and tolerability were assessed throughout the study.

-

Visualizations

Caption: Signaling pathway of TRPA1 activation and its inhibition by GRC 17536.

Caption: Experimental workflow for the pharmacological evaluation of GRC 17536.

References

- 1. Modern Medicines: Drugs in Clinical Pipeline: GRC-17536 [ayurpooja.blogspot.com]

- 2. TRPA1: A Potential Therapeutic Target for Pain Treatment-DIMA BIOTECH [dimabio.com]

- 3. pnas.org [pnas.org]

- 4. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]

- 6. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized, double-blind, placebo-controlled trial of ISC 17536, an oral inhibitor of transient receptor potential ankyrin 1, in patients with painful diabetic peripheral neuropathy: impact of preserved small nerve fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Unraveling the Synthesis of LH1753: A Detailed Protocol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis and application of LH1753, a novel investigational compound. The following sections detail the multi-step synthesis, purification, and characterization of this compound. Furthermore, this application note outlines the protocols for evaluating its biological activity, specifically its role as a potent inhibitor of the ERK signaling pathway, a critical mediator in cell proliferation and survival. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction to this compound

This compound is a synthetic small molecule designed for high-affinity and selective inhibition of the extracellular signal-regulated kinase (ERK). The ERK signaling cascade is a central pathway in cellular signal transduction, often found to be hyperactivated in various malignancies.[1][2][] By targeting ERK, this compound presents a promising avenue for research in oncology and related fields. This document serves as a foundational guide for the laboratory-scale synthesis and biological evaluation of this compound for research purposes.

Multi-Step Synthesis of this compound

The synthesis of this compound is accomplished through a robust three-step process, commencing with commercially available starting materials. The synthesis workflow is designed for efficiency and scalability in a research laboratory setting.

Logical Workflow for the Synthesis of this compound

Caption: A diagram illustrating the sequential three-step synthesis of this compound.

Experimental Protocols

Step 1: Suzuki Coupling

-

Objective: To form the biaryl core of this compound through a palladium-catalyzed cross-coupling reaction.

-

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and (4-methoxyphenyl)boronic acid (1.1 eq) in a 4:1 mixture of dioxane and water.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Degas the solution by bubbling argon through it for 20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the flask.

-

Heat the reaction mixture to 85°C and stir for 12 hours under an argon atmosphere.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (Silica gel, 20% ethyl acetate in hexanes) to yield Intermediate 1.

-

Step 2: Boc Deprotection

-

Objective: To remove the Boc protecting group to free the amine for the subsequent coupling reaction.

-

Procedure:

-

Dissolve Intermediate 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

-

Dry the organic layer, filter, and concentrate to yield Intermediate 2, which is used in the next step without further purification.

-

Step 3: Amide Bond Formation

-

Objective: To couple Intermediate 2 with a carboxylic acid to form the final product, this compound.

-

Procedure:

-

Dissolve Intermediate 2 (1.0 eq) and 3-chloro-4-fluorobenzoic acid (1.05 eq) in dimethylformamide (DMF).

-

Add N,N'-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) and stir the mixture at room temperature for 18 hours.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.

-

Summary of Quantitative Data

| Step | Reaction | Starting Material(s) | Product | Yield (%) | Purity (by HPLC) (%) |

| 1 | Suzuki Coupling | 1-bromo-4-nitrobenzene, (4-methoxyphenyl)boronic acid | Intermediate 1 | 88 | >97 |

| 2 | Boc Deprotection | Intermediate 1 | Intermediate 2 | 95 | >95 |

| 3 | Amide Bond Formation | Intermediate 2, 3-chloro-4-fluorobenzoic acid | This compound | 82 | >99 |

Biological Activity and Signaling Pathway

This compound functions by inhibiting the kinase activity of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to cell proliferation and survival.

Inhibition of the ERK Signaling Pathway by this compound

Caption: Mechanism of action of this compound, which inhibits ERK phosphorylation.

In Vitro Kinase Assay Protocol

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK2.

-

Procedure:

-

Prepare a serial dilution of this compound in a 96-well plate.

-

Add recombinant human ERK2 enzyme to each well.

-

Initiate the kinase reaction by adding a solution containing ATP and a fluorescently labeled peptide substrate.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the fluorescence to quantify the amount of phosphorylated substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell-Based Proliferation Assay Protocol

-

Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells).

-

Procedure:

-

Seed A375 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 72 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTT or XTT).

-

Measure the absorbance at the appropriate wavelength.

-

Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.

-

Conclusion

The protocols outlined in this document provide a detailed framework for the synthesis and functional characterization of the ERK inhibitor, this compound. The synthetic route is efficient and yields a high-purity product suitable for in vitro and cell-based assays. The described biological assays are fundamental for elucidating the potency and mechanism of action of this compound, thereby facilitating further research into its therapeutic potential.

References

Application Notes and Protocols for the Use of LH1753 in a Slc3a1-Knockout Mouse Model of Cystinuria

Disclaimer: As of December 2025, "LH1753" is not a publicly recognized therapeutic agent for cystinuria. These application notes are based on a hypothetical compound with a plausible mechanism of action for the treatment of cystinuria, drawing upon existing preclinical research for similar therapeutic strategies. The protocols and data provided are intended as a template for researchers in the field.

Introduction

Cystinuria is an autosomal recessive disorder characterized by impaired renal reabsorption of cystine and dibasic amino acids (ornithine, lysine, and arginine).[1][2] This defect is caused by mutations in the SLC3A1 or SLC7A9 genes, which encode the subunits of the b⁰,⁺ amino acid transporter in the renal proximal tubules.[1][2][3][4] The resulting high concentration of cystine in the urine, which is poorly soluble at physiological pH, leads to crystallization and the formation of recurrent kidney stones (urolithiasis).[1][5]

The Slc3a1-knockout mouse model recapitulates the key features of human cystinuria, including hyperexcretion of cystine and dibasic amino acids, and the formation of cystine stones, making it an invaluable tool for preclinical evaluation of novel therapies.[6][7] Male Slc3a1-knockout mice are particularly susceptible to stone formation.[6][7]

This compound is a hypothetical novel therapeutic agent designed as a cystine crystal growth inhibitor. Its proposed mechanism of action is based on molecular mimicry, where this compound structurally resembles cystine, allowing it to bind to the growing crystal lattice and inhibit further accretion of cystine molecules. This is a promising strategy that has been explored with other cystine analogs like L-cystine dimethyl ester (L-CDME) and cystine diamides.[8][9][10][11] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in the Slc3a1-knockout mouse model.

Pathophysiology and Proposed Mechanism of Action

In the Slc3a1-knockout mouse, the absence of the rBAT protein subunit leads to a dysfunctional b⁰,⁺ transporter in the apical membrane of renal proximal tubule cells.[3][4][12] This results in failed reabsorption of filtered cystine, leading to supersaturation in the urine and subsequent nucleation, growth, and aggregation of cystine crystals to form stones.[1][5]

This compound is proposed to act as a "molecular imposter." By binding to the active growth sites on the surface of cystine crystals, it is hypothesized to sterically hinder the incorporation of new cystine molecules, thereby slowing or halting crystal growth and preventing the formation of clinically significant stones.[8][9]

Experimental Protocols

Animal Model

-

Strain: Slc3a1 knockout mice (e.g., on a C57BL/6 background).

-

Sex: Male mice are recommended due to their higher propensity for stone formation.[6][7]

-

Age: 6-8 weeks at the start of the study.

-

Housing: Group housing is acceptable, but animals should be monitored for any signs of distress. Standard 12-hour light/dark cycle, with ad libitum access to standard chow and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Experimental Design and Dosing

The following is a representative experimental design for a 4-week study.

-

Groups:

-

Group 1: Vehicle control (Slc3a1⁻/⁻ mice, n=10).

-

Group 2: this compound low dose (Slc3a1⁻/⁻ mice, n=10).

-

Group 3: this compound high dose (Slc3a1⁻/⁻ mice, n=10).

-

Group 4: Wild-type control (Slc3a1⁺/⁺ mice, n=10) for baseline measurements.

-

-

Compound Preparation: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The solution should be prepared fresh daily.

-

Administration:

-

Route: Oral gavage is a precise method for delivering a specific dose.[13][14][15]

-

Frequency: Once daily.

-

Procedure: Use a 20-22 gauge, 1.5-inch curved, ball-tipped gavage needle for adult mice.[17] Measure the distance from the oral cavity to the last rib to ensure proper placement in the stomach.[14] Administer the solution slowly to prevent regurgitation.[15][17] Monitor animals for any signs of distress post-procedure.[13]

-

Efficacy Endpoints

-

Collection: At baseline (week 0) and at the end of the study (week 4), place mice individually in metabolic cages for 24-hour urine collection.[18] Alternatively, for spot urine samples, manual bladder compression can be used.[19]

-

Sample Processing: Centrifuge urine samples to pellet any crystals and store the supernatant at -80°C until analysis.

-

Cystine Quantification: Urinary cystine concentration should be measured using High-Performance Liquid Chromatography (HPLC), which is the gold standard.[20] ELISA-based kits for cysteine can also be adapted by using a reducing agent to convert cystine to cysteine.[21]

-

Method: At the end of the study, euthanize the animals and carefully dissect the kidneys and bladder. Stone burden can be quantified using high-resolution micro-computed tomography (micro-CT).[22][23][24]

-

Imaging Protocol:

-

Ex Vivo Analysis: After imaging, stones can be physically counted and their total weight measured.

Safety and Tolerability

-

Daily Monitoring: Observe animals daily for any clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake).

-

Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture for standard clinical chemistry and hematology analysis to assess for any systemic toxicity.

-

Histopathology: Collect major organs (kidney, liver, spleen) for histopathological examination.

Data Presentation

The following tables present hypothetical data from a 4-week study of this compound in Slc3a1⁻/⁻ mice.

Table 1: Hypothetical Efficacy of this compound on Urinary Cystine and Stone Burden

| Parameter | Wild-Type (+/+) | Vehicle Control (-/-) | This compound (Low Dose) | This compound (High Dose) |

| Urinary Cystine (mg/24h) | 1.5 ± 0.4 | 85.3 ± 12.1 | 62.5 ± 9.8 | 45.1 ± 7.5** |

| Number of Stones | 0 | 8.2 ± 2.1 | 4.1 ± 1.5 | 2.3 ± 1.1 |

| Total Stone Volume (mm³) | 0 | 15.6 ± 4.5 | 6.8 ± 2.2 | 2.5 ± 1.3*** |

| *Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |

Table 2: Hypothetical Safety and Tolerability of this compound

| Parameter | Vehicle Control (-/-) | This compound (Low Dose) | This compound (High Dose) |

| Body Weight Change (%) | +5.2 ± 1.8 | +4.9 ± 2.0 | +5.1 ± 1.9 |

| Serum Creatinine (mg/dL) | 0.21 ± 0.05 | 0.20 ± 0.04 | 0.22 ± 0.06 |

| ALT (U/L) | 35.4 ± 6.2 | 36.1 ± 5.8 | 38.2 ± 7.1 |

| Data are presented as mean ± SD. No significant differences were observed between groups. |

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound, a hypothetical cystine crystal growth inhibitor, in the Slc3a1-knockout mouse model of cystinuria. The detailed protocols for drug administration, efficacy assessment, and safety evaluation are designed to generate robust and reliable data for drug development professionals. The successful demonstration of reduced urinary cystine concentration and stone burden, without adverse effects, would provide strong rationale for the further development of this compound as a novel therapy for cystinuria.

References

- 1. Cystinuria - Wikipedia [en.wikipedia.org]

- 2. Cystinuria: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. SLC3A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Cystinuria - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 6. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arestyrurj.libraries.rutgers.edu [arestyrurj.libraries.rutgers.edu]

- 8. Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cystine Growth Inhibition Through Molecular Mimicry: a New Paradigm for the Prevention of Crystal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genecards.org [genecards.org]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. research.fsu.edu [research.fsu.edu]

- 15. ouv.vt.edu [ouv.vt.edu]

- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Kidney stone formation in a novel murine model of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Using micro computed tomographic imaging for analyzing kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of LH1753

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is a rare, inherited metabolic disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the kidneys.[1] This leads to an excessive concentration of cystine in the urine, a condition known as cystinuria, which can result in the formation of debilitating cystine kidney stones (urolithiasis).[1] These stones can cause severe pain, urinary tract infections, and, if left untreated, chronic kidney disease.[1] Current management strategies, such as increased fluid intake and the use of thiol-based drugs, often have limited efficacy and are associated with significant side effects, highlighting the need for novel therapeutic approaches.[2]

LH1753 is an experimental, orally active inhibitor of L-cystine crystallization, with a reported half-maximal effective concentration (EC50) of 29.5 nM.[1] By directly interfering with the crystallization process, this compound presents a promising therapeutic strategy to prevent the formation and growth of cystine stones. These application notes provide detailed protocols for conducting preclinical in vivo efficacy studies to evaluate this compound in a validated mouse model of cystinuria.

Mechanism of Action: Inhibition of Cystine Crystallization

The primary pathogenic event in cystinuria is the precipitation of poorly soluble cystine out of the urine to form solid crystals. These crystals can aggregate and grow into stones. This compound is designed to act as a crystal growth inhibitor. It is hypothesized to bind to the growing surfaces of cystine crystals, thereby preventing the addition of further cystine molecules and halting or slowing the growth of the stone.

Experimental Design and Protocols

The following protocols are designed for a prophylactic study to assess the ability of this compound to prevent cystine stone formation in the Slc3a1 knockout mouse model, which closely mimics human cystinuria.[2][3]

Animal Model

-

Model: Slc3a1 knockout mice (Slc3a1-/-). These mice have a targeted disruption of the gene responsible for a subunit of the cystine transporter, leading to cystinuria.[1][2]

-

Sex: Male mice are recommended as they exhibit a more severe and consistent stone-forming phenotype compared to females.[1][4]

-

Age: 5-6 weeks at the start of the study. Stone formation typically begins between 6-8 weeks of age in this model.[1]

-

Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment under standard housing conditions with ad libitum access to standard chow and water.

Experimental Workflow

The overall workflow involves animal acclimatization, randomization into treatment groups, a multi-week dosing period, and terminal endpoint analysis.

Experimental Groups and Dosing

-

Group 1: Vehicle Control (n=10-15): Mice receive the vehicle solution (e.g., 0.5% methylcellulose in water) daily via oral gavage.

-

Group 2: this compound Low Dose (n=10-15): Mice receive a low dose of this compound formulated in the vehicle.

-

Group 3: this compound High Dose (n=10-15): Mice receive a high dose of this compound formulated in the vehicle.

Dose selection should be based on prior pharmacokinetic and tolerability studies. The volume for oral gavage is typically 5-10 mL/kg.

Protocol for Oral Gavage:

-

Prepare fresh formulations of this compound in the vehicle daily.

-

Gently restrain the mouse, ensuring it can breathe comfortably.

-

Insert a sterile, ball-tipped gavage needle into the esophagus.

-

Slowly administer the designated volume of the vehicle or this compound formulation.

-

Monitor the animal for a short period post-administration to ensure no adverse effects.

Efficacy Endpoint Measurement

a) Primary Endpoint: Bladder Stone Analysis (Terminal) At the end of the 4-week study period, animals are euthanized, and the bladders are carefully dissected.

-

Euthanasia: Euthanize mice using a method approved by the Institutional Animal Care and Use Committee (IACUC), such as CO2 asphyxiation followed by cervical dislocation.

-

Bladder Dissection: Make a midline abdominal incision and carefully expose the urinary bladder.

-

Bladder and Stone Collection: Excise the bladder, blot it dry, and record the total wet weight (bladder + stones).

-

Stone Isolation: Incise the bladder and gently remove all stones.

-

Stone Counting and Weighing: Count the number of stones and weigh them to determine the total stone burden (mg).

-

Data Recording: Record the bladder weight (empty), total stone weight, and the number of stones for each animal.

b) Secondary Endpoint: Urine Analysis (Week 4)

-

Urine Collection: Place mice in metabolic cages for 24 hours with free access to food and water.

-

Volume Measurement: Record the total urine volume collected over 24 hours.

-

Crystal Analysis: Centrifuge a small aliquot of fresh urine and examine the pellet under a light microscope for the presence and morphology of cystine crystals (characteristic hexagonal shape).

-

Cystine Quantification: Store the remaining urine at -80°C. Quantify the cystine concentration using High-Performance Liquid Chromatography (HPLC) or a commercially available assay kit.

c) Safety and Tolerability Monitoring

-

Body Weight: Record the body weight of each animal weekly.

-

Clinical Observations: Perform daily checks for any signs of distress, such as changes in posture, activity, or grooming.

Data Presentation and Analysis

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be used to determine the significance of any observed differences.

Table 1: Summary of Bladder Stone Burden at Study Termination

| Treatment Group | N | Incidence of Stones (%) | Mean Stone Weight (mg ± SEM) | Mean Stone Number (± SEM) |